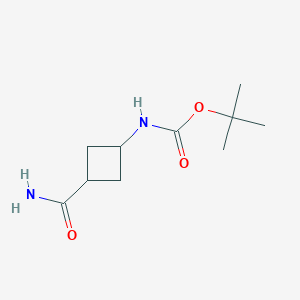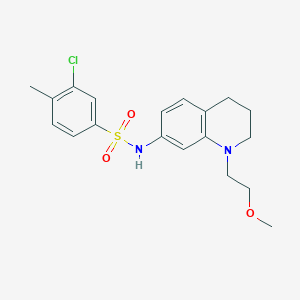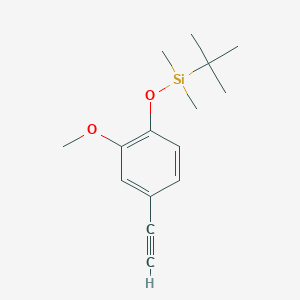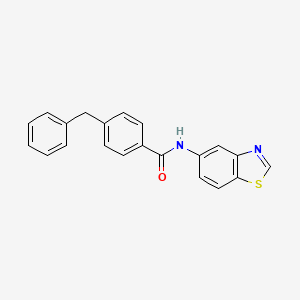
tert-butyl N-(3-carbamoylcyclobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl carbamates are a class of organic compounds that contain a carbamate group (NHCOO) and a tert-butyl group (C(CH3)3) . They are often used in organic synthesis as protecting groups for amines .
Synthesis Analysis
Tert-butyl carbamates can be synthesized by reacting amines with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The reaction is typically carried out in an organic solvent such as dichloromethane .Molecular Structure Analysis
The molecular structure of tert-butyl carbamates consists of a carbamate group (NHCOO) attached to a tert-butyl group (C(CH3)3) . The exact structure of “tert-butyl N-(3-carbamoylcyclobutyl)carbamate” could not be found.Chemical Reactions Analysis
Tert-butyl carbamates are stable towards most nucleophiles and bases . They can be deprotected under acidic conditions to yield the free amine and isobutylene .Physical And Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates can vary depending on the specific compound. For example, tert-butyl carbamate is a white to pale yellow or pale pink crystalline powder with a melting point of 105-110°C . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
tert-butyl N-(3-carbamoylcyclobutyl)carbamate: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its stable tert-butyl group protects the carbamate during reactions, which is crucial for developing complex molecules like antibiotics . For instance, it’s an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic with potent activity against Gram-positive and Gram-negative bacteria .
Material Science
In material science, this compound can be used to modify the surface properties of materials. The tert-butyl group can be deprotected under mild conditions, allowing for the introduction of other functional groups that can alter hydrophobicity, adhesion, and other surface characteristics important in biomaterials and coatings .
Chemical Synthesis
tert-butyl N-(3-carbamoylcyclobutyl)carbamate: serves as a protecting group in chemical synthesis. It’s particularly valuable when synthesizing molecules that are sensitive to harsh conditions, as it can be removed under gentle, non-destructive conditions, preserving the integrity of the molecule .
Chromatography
The compound’s unique structure makes it suitable for use in chromatography as a standard or reference compound. Its well-defined retention time can help in calibrating chromatographic systems and ensuring accurate analytical results .
Analytical Chemistry
In analytical chemistry, this compound can be used in the development of new analytical methods. Its stability and reactivity make it an excellent candidate for method validation, especially in the quantification of similar compounds or in the study of reaction mechanisms .
Life Sciences Research
In life sciences, tert-butyl N-(3-carbamoylcyclobutyl)carbamate can be employed in the study of enzyme-substrate interactions. Its structural similarity to certain biological molecules allows researchers to investigate the binding affinities and reaction kinetics of enzymes .
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(3-carbamoylcyclobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-6(5-7)8(11)13/h6-7H,4-5H2,1-3H3,(H2,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTZJQYYPRKQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(3-carbamoylcyclobutyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2874493.png)
![3-Methyl-2-[(2-methylphenyl)formamido]butanoic acid](/img/structure/B2874494.png)


![6-[5-(4,6-Dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2874498.png)

![N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2874500.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2874503.png)


